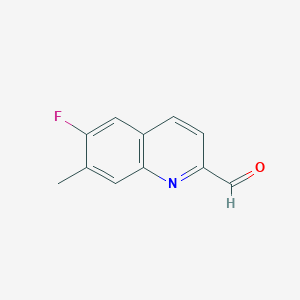

6-Fluoro-7-methylquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

6-fluoro-7-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-4-11-8(5-10(7)12)2-3-9(6-14)13-11/h2-6H,1H3 |

InChI Key |

UMQANUADZBXGDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=N2)C=O)C=C1F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 6 Fluoro 7 Methylquinoline 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, and its presence on the quinoline (B57606) scaffold allows for numerous derivatization pathways, including the formation of imines, the synthesis of amines, and the construction of new carbon-carbon bonds.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation. ckthakurcollege.net This condensation reaction is typically reversible and can be driven to completion by removing the water formed during the process. nih.gov For 6-Fluoro-7-methylquinoline-2-carbaldehyde, this reaction provides a straightforward method to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

The general reaction involves the nucleophilic attack of the primary amine on the electrophilic aldehyde carbon, followed by dehydration to yield the C=N double bond of the Schiff base. nih.gov This reaction can be performed with various primary amines, including aliphatic and aromatic amines, as well as hydrazines and hydrazides. nih.gov For instance, condensation of 2-chloroquinoline-3-carbaldehydes with substituted anilines or hydrazine hydrate proceeds efficiently to afford the corresponding Schiff bases. nih.gov The resulting quinoline Schiff bases are not only stable compounds but also important ligands in coordination chemistry, capable of forming complexes with various metal ions. ckthakurcollege.net

Table 1: Examples of Schiff Base Formation from 6-Fluoro-7-methylquinoline-2-carbaldehyde This table is illustrative and based on established reactivity patterns of quinoline aldehydes.

| Reactant Amine | Chemical Name | Resulting Schiff Base Structure |

|---|---|---|

| Aniline (B41778) | N-((6-fluoro-7-methylquinolin-2-yl)methylene)aniline |  |

| Hydrazine Hydrate | (6-fluoro-7-methylquinolin-2-yl)methanehydrazone |  |

| 4-Methoxyaniline | N-((6-fluoro-7-methylquinolin-2-yl)methylene)-4-methoxyaniline |  |

| Thiosemicarbazide | 2-((6-fluoro-7-methylquinolin-2-yl)methylene)hydrazine-1-carbothioamide |  |

The imine bond of Schiff bases derived from 6-Fluoro-7-methylquinoline-2-carbaldehyde can be readily reduced to form secondary amines. This two-step process, known as reductive amination, is a powerful tool for creating stable carbon-nitrogen bonds. The initial Schiff base formation is followed by reduction using common hydride reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. This strategy has been successfully applied to related 2-chloroquinoline-3-carbaldehyde (B1585622) systems, where a condensation reaction is followed by reduction to yield the final amine product. nih.gov

Another important method for aminomethylation is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. mdpi.com While the classic Mannich reaction requires an acidic C-H bond adjacent to a carbonyl group, modified versions can be applied to aldehydes themselves, leading to a variety of amino derivatives.

The aldehyde functionality of 6-Fluoro-7-methylquinoline-2-carbaldehyde is an excellent electrophile for various carbon-carbon bond-forming reactions.

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite) to synthesize α-aminophosphonates. organic-chemistry.orgnih.gov This reaction is of significant interest due to the biological activities associated with α-aminophosphonates. semanticscholar.org The reaction can proceed through either an imine or an α-hydroxy-phosphonate intermediate, depending on the reactants and conditions. nih.govsemanticscholar.org The aldehyde component, in this case 6-Fluoro-7-methylquinoline-2-carbaldehyde, reacts with the amine to form an imine in situ, which is then attacked by the nucleophilic phosphorus species. nih.gov

Table 2: Illustrative Kabachnik-Fields Reaction

| Aldehyde | Amine | Phosphorus Source | Product |

|---|---|---|---|

| 6-Fluoro-7-methylquinoline-2-carbaldehyde | Benzylamine | Diethyl phosphite | Diethyl ((benzylamino)(6-fluoro-7-methylquinolin-2-yl)methyl)phosphonate |

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base. This reaction results in the formation of a new carbon-carbon double bond. A related transformation, the Claisen-Schmidt condensation, occurs between an aldehyde and a ketone. For example, 2-chloro-3-formyl-6-methylquinoline has been shown to react with acetophenones in the presence of sodium hydroxide to form α,β-unsaturated ketones, demonstrating the reactivity of the quinoline-aldehyde in such condensations. nih.gov

The Wittig reaction provides a route to synthesize alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile and allows for the formation of a C=C double bond at the position of the former C=O bond, yielding a vinyl-substituted quinoline derivative.

Transformations of the Quinoline Ring System

Beyond the aldehyde group, the substituted quinoline ring offers opportunities for further functionalization, either by substitution of existing groups or by activation of C-H bonds.

Quinoline carbaldehydes are often synthesized via the Vilsmeier-Haack reaction, which, when applied to acetanilides, can yield 2-chloroquinoline-3-carbaldehyde derivatives. nih.govresearchgate.net If 6-Fluoro-7-methylquinoline-2-carbaldehyde is prepared from a precursor containing a chlorine atom at the C-2 position (displaced in a later step to install the aldehyde), that halogenated intermediate becomes a key point for derivatization via nucleophilic aromatic substitution (SNAr).

The C-2 position of the quinoline ring is electron-deficient and is thus activated for attack by nucleophiles, a reactivity that is further enhanced by the presence of other electron-withdrawing groups. libretexts.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org A wide range of nucleophiles, including amines, hydrazines, alkoxides, and thiols, can displace the C-2 chloro group, providing access to a diverse library of 2-substituted quinoline derivatives. nih.govmdpi.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions on a 2-Chloro Precursor Based on the reactivity of 2-chloroquinolines.

| Precursor | Nucleophile | Product |

|---|---|---|

| 2-Chloro-6-fluoro-7-methylquinoline | Piperidine | 2-(Piperidin-1-yl)-6-fluoro-7-methylquinoline |

| 2-Chloro-6-fluoro-7-methylquinoline | Sodium Methoxide | 2-Methoxy-6-fluoro-7-methylquinoline |

| 2-Chloro-6-fluoro-7-methylquinoline | Sodium Thiophenoxide | 6-Fluoro-7-methyl-2-(phenylthio)quinoline |

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic systems. mdpi.com Transition-metal catalysis, particularly with palladium and rhodium, has been extensively used for the regioselective C-H functionalization of quinolines. mdpi.com These methods allow for the formation of new C-C or C-heteroatom bonds at positions that are otherwise difficult to access.

For the 6-Fluoro-7-methylquinoline scaffold, C-H activation could potentially be directed to several positions, such as C-5 or C-8. The regioselectivity is often controlled by a directing group or the inherent electronic properties of the substrate. For example, palladium-catalyzed C-H activation has been used for the C8-arylation of other substituted quinoline systems. nih.gov These reactions typically involve an oxidative addition of an aryl halide to the metal center, followed by C-H activation and reductive elimination to form the arylated product. Such strategies provide a powerful means to synthesize complex biaryl structures and other highly functionalized quinoline derivatives. mdpi.com

Annulation and Cyclization Reactions to Fused Heterocycles

The aldehyde functional group at the C2 position of the quinoline ring is a versatile handle for the construction of various fused heterocyclic systems. These reactions are crucial in medicinal chemistry for the synthesis of novel compounds with potential biological activities. While specific examples for 6-Fluoro-7-methylquinoline-2-carbaldehyde are not documented in the reviewed literature, its reactivity is expected to be analogous to other quinoline-2-carbaldehydes.

One common strategy involves the condensation of the aldehyde with compounds containing active methylene groups, followed by an intramolecular cyclization. For instance, reaction with malononitrile could lead to the formation of a pyrimido[4,5-b]quinoline core, a scaffold found in various bioactive molecules.

Another important class of reactions involves the use of binucleophiles. For example, condensation with hydrazine derivatives can yield pyrazolo[3,4-b]quinolines. Similarly, reaction with ethylenediamine could lead to the formation of imidazo[1,2-a]quinoline derivatives. The reaction of 2-chloroquinoline-3-carbaldehyde with various nucleophiles to synthesize fused heterocycles like pyrazolone and imidazoline derivatives has been reported, suggesting a similar reactivity pattern for 6-Fluoro-7-methylquinoline-2-carbaldehyde.

The general scheme for such reactions can be depicted as a condensation followed by cyclization, where the nature of the fused ring depends on the binucleophile used. The fluorine and methyl substituents on the benzo-ring of the quinoline are expected to influence the electronic properties and, consequently, the reactivity of the aldehyde group, as well as the stability of the resulting fused systems.

| Reactant | Fused Heterocycle Core | Potential Product Class |

| Malononitrile | Pyrimido[4,5-b]quinoline | Dihydropyrimido[4,5-b]quinolines |

| Hydrazine Derivatives | Pyrazolo[3,4-b]quinoline | Pyrazolo[3,4-b]quinolines |

| Ethylenediamine | Imidazo[1,2-a]quinoline | Tetrahydroimidazo[1,2-a]quinolines |

| N-phenyl-3-methylpyrazolone | Pyrazolo[4,3-c]quinoline | Pyrazolyl-quinolines |

| 2-Cyanoethanohydrazide | Pyridazino[4,5-b]quinoline | Pyridazinoquinolinones |

Chemical Stability and Reaction Mechanism Elucidation Studies

The chemical stability of 6-Fluoro-7-methylquinoline-2-carbaldehyde is a critical factor for its synthesis, storage, and application in multi-step synthetic sequences. Generally, quinoline aldehydes exhibit good stability under neutral conditions. However, they can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

Under acidic conditions, the quinoline nitrogen can be protonated, which can affect the reactivity of the aldehyde group. In strongly basic media, quinoline aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to influence the electron density of the quinoline ring system, potentially affecting its stability and the propensity for such side reactions.

The reaction mechanisms for the derivatization of quinoline-2-carbaldehydes typically involve nucleophilic addition to the carbonyl carbon as the initial step. For annulation and cyclization reactions, this is followed by an intramolecular condensation or cyclization step. The elucidation of these mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation of reaction intermediates, along with computational studies.

For instance, in the formation of Schiff bases, the reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. The rate of this reaction is often pH-dependent. For the synthesis of fused heterocycles, the mechanism will be highly dependent on the specific reagents and reaction conditions employed. DFT (Density Functional Theory) calculations can provide valuable insights into the transition states and reaction pathways, helping to rationalize the observed product distribution and optimize reaction conditions. However, specific mechanistic studies for reactions involving 6-Fluoro-7-methylquinoline-2-carbaldehyde have not been reported.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 6 Fluoro 7 Methylquinoline 2 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of a quinoline (B57606) derivative provides information on the substitution pattern of the aromatic rings. For instance, in related compounds like 6-methylquinoline, the methyl protons typically appear as a singlet around 2.5 ppm. nist.gov The aromatic protons exhibit complex splitting patterns in the downfield region, generally between 7.0 and 9.0 ppm. The aldehyde proton of the carbaldehyde group is expected to be the most downfield signal, likely appearing above 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. The carbon atoms of the quinoline ring would appear in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. The chemical shift of the fluorine atom provides insight into its electronic environment. In fluorinated aromatic systems, the ¹⁹F chemical shift can vary significantly depending on the nature and position of other substituents. For example, the ¹⁹F NMR spectrum of ethyl 6-(trifluoromethoxy)quinoline-2-carboxylate shows a signal at -57.8 ppm. rsc.org

A hypothetical ¹H and ¹³C NMR data table for 6-Fluoro-7-methylquinoline-2-carbaldehyde is presented below based on the analysis of similar compounds.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| H-3 | ~8.0-8.2 | ~135-138 |

| H-4 | ~7.8-8.0 | ~120-122 |

| H-5 | ~7.5-7.7 | ~128-130 |

| H-8 | ~7.6-7.8 | ~118-120 |

| -CH₃ | ~2.5 | ~18-20 |

| -CHO | ~9.5-10.0 | ~190-195 |

| C-2 | - | ~150-152 |

| C-6 | - | ~160-163 (JC-F) |

| C-7 | - | ~138-140 |

| C-4a | - | ~125-127 |

| C-8a | - | ~147-149 |

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing its exact mass. This technique would be critical in confirming the molecular formula of 6-Fluoro-7-methylquinoline-2-carbaldehyde, which is C₁₁H₈FNO.

The fragmentation pattern observed in the mass spectrum provides further structural information. For quinoline derivatives, fragmentation often involves the loss of substituents from the ring system. In the case of 6-Fluoro-7-methylquinoline-2-carbaldehyde, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO), the methyl group (CH₃), and potentially the fluorine atom. The mass spectrum of 6-methylquinoline, for example, shows a prominent molecular ion peak, followed by fragmentation peaks corresponding to the loss of a hydrogen atom and other fragments. nih.gov

| Ion | Formula | Expected m/z |

| [M]⁺ | C₁₁H₈FNO⁺ | 189.05899 |

| [M-H]⁺ | C₁₁H₇FNO⁺ | 188.05121 |

| [M-CHO]⁺ | C₁₀H₈FN⁺ | 161.06407 |

| [M-CH₃]⁺ | C₁₀H₅FNO⁺ | 174.03554 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Fluoro-7-methylquinoline-2-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the substituted quinoline ring. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. rsc.org The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. The C-F bond would exhibit a stretching vibration in the 1000-1400 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. A study on quinoline-7-carboxaldehyde showed absorption maxima in the 200-400 nm range, which are attributed to π-π* transitions within the aromatic system. researchgate.netnih.gov The presence of the fluoro and methyl substituents, as well as the carbaldehyde group, would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent quinoline molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2960 |

| C=O (aldehyde) | 1680-1700 |

| C=N, C=C (quinoline) | 1450-1600 |

| C-F | 1000-1400 |

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 6-Fluoro-7-methylquinoline-2-carbaldehyde itself is not publicly documented, the crystal structures of related fluorinated quinoline analogs have been reported. These studies provide valuable insights into the bond lengths, bond angles, and intermolecular interactions, such as π-stacking and hydrogen bonding, that are likely to be present in the solid-state structure of the target compound. For instance, X-ray crystallographic studies of 2-(2-pyridyl)quinolines containing fluorine atoms have detailed the influence of fluorine on the geometry of the aromatic system and intermolecular interactions. Such data is crucial for understanding the supramolecular chemistry and material properties of these compounds.

Theoretical and Computational Chemistry Studies of 6 Fluoro 7 Methylquinoline 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating molecular properties. core.ac.uk DFT methods are used to determine the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. core.ac.ukresearchgate.net For quinoline (B57606) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), can accurately predict molecular geometries and vibrational frequencies. researchgate.netdergi-fytronix.com

The analysis of the electronic structure provides a wealth of information. Natural Bond Orbital (NBO) analysis is a key technique used to study charge distribution, orbital interactions, and the stabilization energies associated with electron delocalization. dergi-fytronix.com For a related compound, 2-Chloro-7-methylquinoline-3-carbaldehyde, NBO calculations have been used to explain the relative stability of different conformers by quantifying the donor-acceptor orbital interactions, particularly the significant π-π* interactions within the quinoline ring system. dergi-fytronix.com Such analysis for 6-Fluoro-7-methylquinoline-2-carbaldehyde would reveal how the fluorine and methyl substituents modulate the electron density across the aromatic system.

Furthermore, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity. The Fukui function, another descriptor derived from DFT, helps in identifying the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. nih.gov Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites for intermolecular interactions.

Table 1: Representative Data from DFT Calculations for a Substituted Quinoline

| Parameter | Description | Typical Information Gained |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| NBO Charges | Calculated atomic charges based on orbital occupancy. | Reveals the charge distribution across the molecule. |

| Stabilization Energy (E(2)) | Energy of delocalization between donor and acceptor NBOs. | Quantifies the strength of intramolecular orbital interactions, such as hyperconjugation and resonance. dergi-fytronix.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms at the molecular level. By employing DFT and transition state theory (TST), researchers can map the potential energy surface of a chemical reaction involving 6-Fluoro-7-methylquinoline-2-carbaldehyde. This involves locating the stable geometries of reactants, products, and any intermediates, as well as identifying the transition state structures that connect them.

For instance, in the study of tautomerization mechanisms in related quinolinone systems, DFT methods have been used to calculate the energy barriers for the conversion between different isomeric forms. nih.gov These calculations can determine the most favorable reaction pathway by comparing the activation energies of competing routes. nih.gov The influence of solvents on the reaction mechanism can also be modeled using implicit or explicit solvent models, providing a more realistic depiction of the reaction environment. nih.gov For 6-Fluoro-7-methylquinoline-2-carbaldehyde, such studies could predict the outcomes of, for example, its oxidation, reduction, or condensation reactions, guiding the design of synthetic procedures.

In silico Approaches for Ligand-Target Interactions and Structure-Activity Relationships (SAR) Analysis

In the realm of drug discovery, in silico techniques are indispensable for predicting how a ligand like 6-Fluoro-7-methylquinoline-2-carbaldehyde might interact with a biological target, such as an enzyme or a receptor. medjpps.com Molecular docking is a primary method used to predict the preferred orientation and binding affinity of a small molecule within the active site of a target protein. semanticscholar.orgnih.gov

The process involves computationally placing the ligand into the binding pocket of a protein with a known three-dimensional structure (e.g., from a PDB file). The docking algorithm then calculates a scoring function, often expressed in kcal/mol, which estimates the binding affinity. medjpps.comsemanticscholar.org Lower binding energy values typically indicate a more favorable interaction. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.orgnih.gov For example, studies on quinoline derivatives designed as anticancer agents have used molecular docking to explore interactions with serine/threonine kinase STK10, identifying key binding modes. semanticscholar.org

Structure-Activity Relationship (SAR) analysis complements these studies by correlating changes in a molecule's structure with its biological activity. For quinoline derivatives, SAR studies have shown that the nature and position of substituents significantly impact their efficacy. nih.gov For instance, studies on 4-aminoquinolines revealed that 7-fluoro substituents were generally less active against P. falciparum compared to 7-chloro or 7-bromo analogs, highlighting the electronic and steric influence of the halogen atom. nih.gov By combining SAR data with computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), researchers can build predictive models that guide the design of new, more potent analogs of 6-Fluoro-7-methylquinoline-2-carbaldehyde. semanticscholar.org

Table 2: Example of Molecular Docking Results for a Quinoline Ligand

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Designed Ligand 1 | STK10 (6I2Y) | -6.8 | LEU28, VAL36, LYS58 | Hydrogen Bond, Hydrophobic Interaction semanticscholar.org |

| Designed Ligand 3 | STK10 (6I2Y) | -7.5 | LEU28, ALA48, ILE155 | Hydrogen Bond, Hydrophobic Interaction semanticscholar.org |

| Designed Ligand 7 | STK10 (6I2Y) | -7.9 | LEU28, LYS58, ASP156 | Hydrogen Bond, Hydrophobic Interaction semanticscholar.org |

Applications of 6 Fluoro 7 Methylquinoline 2 Carbaldehyde and Its Derivatives in Advanced Materials and Chemical Biology

Role as Key Intermediates for Complex Organic Synthesis

The aldehyde functional group at the C2 position of 6-Fluoro-7-methylquinoline-2-carbaldehyde is a key handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. One of the most common and effective methods for elaborating this starting material is through condensation reactions with primary amines to form Schiff bases (imines). nih.goviosrjournals.org

Schiff bases are compounds containing an azomethine group (-C=N-), and their formation is typically a reversible reaction catalyzed by either acid or base. iosrjournals.org The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. iosrjournals.org This reaction is highly versatile, allowing for the introduction of a wide array of functional groups (R') by simply varying the primary amine used in the synthesis.

These Schiff base derivatives are not merely final products but often serve as crucial intermediates themselves for the construction of other complex molecules. The imine bond can be subjected to further reactions, such as reduction to form secondary amines or participation in cycloaddition reactions. Quinoline-based Schiff bases are particularly important in the development of ligands for coordination chemistry and as precursors for biologically active compounds. researchgate.netmdpi.com For instance, Schiff bases derived from quinoline-3-carbaldehyde have been used to synthesize a variety of metal complexes with potential biological applications. mdpi.com

The general synthetic utility of quinoline (B57606) carbaldehydes is well-established. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives are used to synthesize compounds that can be incorporated into larger systems like benzimidazole-based molecules. researchgate.net While specific, complex natural product syntheses starting directly from 6-Fluoro-7-methylquinoline-2-carbaldehyde are not extensively documented in readily available literature, its role as a precursor for Schiff bases highlights its importance as a foundational building block for creating molecular diversity.

Rational Design of Ligands for Coordination Chemistry and Catalysis

The strategic design of ligands is fundamental to the development of coordination compounds with specific catalytic or material properties. Derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde, particularly the Schiff bases formed from it, are excellent candidates for ligands due to the presence of multiple coordination sites.

Synthesis of Metal Complexes

Schiff bases derived from quinoline carbaldehydes are effective chelating ligands, capable of binding to a single metal ion through multiple donor atoms. nih.gov The nitrogen atom of the quinoline ring and the nitrogen atom of the azomethine group are common coordination sites. mdpi.com If the amine used to synthesize the Schiff base contains additional donor atoms (e.g., oxygen or sulfur), the resulting ligand can be tri- or tetradentate, leading to the formation of highly stable metal complexes. iosrjournals.org

The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. oncologyradiotherapy.comresearchgate.net For example, a general procedure involves dissolving the Schiff base in a hot ethanol (B145695) solution and mixing it with a hot ethanolic solution of the corresponding metal chloride salt. oncologyradiotherapy.com Upon cooling, the metal complex precipitates and can be isolated. This method has been used to prepare complexes of various transition metals, including manganese(II) and cobalt(II). oncologyradiotherapy.com

The table below summarizes the synthesis of metal complexes with Schiff base ligands derived from a related compound, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, demonstrating the general approach.

| Ligand Precursor | Metal Salt | Resulting Complex |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone | CuCl₂ | Cu(II) complex |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-methylthiosemicarbazone | CuCl₂ | Cu(II) complex |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-ethylthiosemicarbazone | CuCl₂ | Cu(II) complex |

| 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-phenylthiosemicarbazone | CuCl₂ | Cu(II) complex |

This table is illustrative of the synthesis of copper(II) complexes from Schiff base ligands derived from a related quinoline carbaldehyde scaffold. mdpi.com

Evaluation of Catalytic Activity

Transition metal complexes containing Schiff base ligands are known to possess significant catalytic activity in a wide range of organic transformations. researchgate.net These reactions include the polymerization of olefins, oxidation of hydrocarbons, and reduction of ketones. researchgate.net The catalytic efficacy of these complexes is influenced by the nature of the metal ion and the structure of the Schiff base ligand. The electronic and steric properties of the substituents on the quinoline and amine portions of the ligand can be fine-tuned to optimize catalytic performance.

While specific studies on the catalytic activity of metal complexes derived directly from 6-Fluoro-7-methylquinoline-2-carbaldehyde are not widely reported, the broader class of quinoline-based Schiff base complexes has demonstrated considerable potential. For instance, iron(II) and cobalt(II) complexes with pyridine (B92270) bis(imine) ligands have been employed as catalysts in ethylene (B1197577) polymerization. researchgate.net The presence of the fluoro and methyl groups on the quinoline ring of 6-Fluoro-7-methylquinoline-2-carbaldehyde would be expected to modulate the electronic properties of the resulting metal complexes, thereby influencing their catalytic behavior.

Engineering for Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the design of fluorescent probes and chemosensors. researchgate.net By chemically modifying the quinoline core, it is possible to create molecules whose fluorescence properties change in response to specific environmental factors or the presence of certain analytes. Derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde are well-suited for this purpose.

Principles of Fluorescence (e.g., Intramolecular Charge Transfer, Förster Resonance Energy Transfer)

Intramolecular Charge Transfer (ICT): ICT is a phenomenon that can occur in molecules containing an electron-donating group conjugated to an electron-accepting group. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-polarized excited state. nih.gov This change in electronic distribution often leads to a large Stokes shift (the difference between the absorption and emission maxima) and high sensitivity of the fluorescence emission to the polarity of the solvent. In some cases, this charge transfer is accompanied by a conformational change, such as the twisting of a single bond, leading to a "twisted intramolecular charge transfer" (TICT) state, which is often non-emissive and provides a mechanism for fluorescence quenching. nih.govrsc.org The fluorescence of TICT-based probes can be "turned on" by restricting this intramolecular rotation, for example, in viscous media. rsc.org

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two chromophores, a "donor" and an "acceptor". nih.govyoutube.com When the donor molecule is excited, it can transfer its energy to a nearby acceptor molecule if there is sufficient overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. nih.gov This "spectroscopic ruler" property makes FRET a powerful tool for designing ratiometric fluorescent sensors, where the binding of an analyte causes a conformational change that alters the distance between the donor and acceptor, leading to a change in the ratio of their emission intensities. nih.gov

Applications in Bioimaging (non-clinical)

Fluorescent probes based on quinoline derivatives have found numerous applications in non-clinical bioimaging, such as visualizing cellular components and detecting specific ions or molecules in living cells. researchgate.net

Derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde can be readily converted into fluorescent probes. For example, condensation with a suitable amine can introduce a recognition moiety for a specific analyte. The binding of the analyte to this recognition site can then trigger a change in the fluorescence of the quinoline core through mechanisms like ICT or by modulating a FRET process.

A study on a 1H-pyrazolo[3,4-b]quinoline derivative demonstrated its use as a fluorescent sensor for zinc ions (Zn²⁺). mdpi.comresearchgate.net The probe exhibited a significant enhancement in fluorescence quantum yield upon binding to Zn²⁺, and it was successfully used to detect zinc ions in eukaryotic cells, localizing near the cell membrane and in the cytoplasm. mdpi.comresearchgate.net Similarly, probes based on 7-(diethylamino)quinolin-2(1H)-one have been developed, where the presence of a carbaldehyde group allows for further modification to create new fluorescent sensors. nih.gov

The table below shows the photophysical properties of a pyrazoloquinoline-based fluorescent sensor, illustrating the changes upon analyte binding that are typical for such probes.

| Property | PQPc (Probe alone) | PQPc + Zn²⁺ |

| Absorption Max (nm) | ~390 | - |

| Emission Max (nm) | 460-480 (solvent dependent) | - |

| Quantum Yield (in MeCN) | 0.75% | 9.75% (13-fold increase) |

| Detection Limit for Zn²⁺ | N/A | 1.93 x 10⁻⁷ M |

Data for the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline-based sensor (PQPc) showing the significant increase in fluorescence quantum yield upon addition of Zn²⁺ ions. mdpi.comresearchgate.net

These examples highlight the potential of engineering derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde to create advanced tools for chemical biology, enabling the visualization and quantification of important species within cellular environments.

Selective Detection of Analytes

There is no specific information available in the reviewed literature concerning the use of 6-Fluoro-7-methylquinoline-2-carbaldehyde or its direct derivatives as platforms for the selective detection of analytes. Research in this area tends to focus on other quinoline-based structures. For instance, various quinoline derivatives have been explored as fluorescent chemosensors for metal ions and other small molecules, but none of the identified studies specifically utilized the 6-fluoro-7-methyl-2-carbaldehyde scaffold.

Contribution to the Design of Agro- and Specialty Chemicals

Similarly, a detailed account of the contribution of 6-Fluoro-7-methylquinoline-2-carbaldehyde to the development of agrochemicals and specialty chemicals cannot be provided based on the available data. The fluoroquinolone class of compounds, which shares the quinoline core, is well-known for its applications in both human and veterinary medicine, and some derivatives have been investigated for agricultural applications. However, a direct link to the specific applications or synthetic utility of 6-Fluoro-7-methylquinoline-2-carbaldehyde in this sector is not documented in the accessible scientific literature. The role of its unique substitution pattern on potential biological activity in an agricultural context remains an area for future investigation.

Future Research Directions and Perspectives on 6 Fluoro 7 Methylquinoline 2 Carbaldehyde

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions provide fundamental routes to the quinoline core, future research should focus on developing more efficient, selective, and environmentally benign synthetic pathways to 6-Fluoro-7-methylquinoline-2-carbaldehyde and its derivatives. rsc.orgiipseries.org

Key areas for innovation include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Exploring novel palladium, copper, or other transition-metal-catalyzed reactions could enable the direct and late-stage introduction of the fluoro, methyl, and carbaldehyde functionalities onto a pre-formed quinoline ring. This approach would offer greater flexibility and access to a wider range of analogues.

C-H Activation Strategies: The development of methods for the direct C-H functionalization of the quinoline core would represent a significant advancement in synthetic efficiency. acs.org Targeting specific C-H bonds for the introduction of the methyl or carbaldehyde groups would minimize the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can offer significant advantages in terms of reaction speed, scalability, and safety. nih.gov Future work should investigate the application of flow chemistry and microwave irradiation to optimize the synthesis of 6-Fluoro-7-methylquinoline-2-carbaldehyde, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Research into engineered enzymes for the specific functionalization of the quinoline scaffold is a promising long-term goal.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of 6-Fluoro-7-methylquinoline-2-carbaldehyde is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, more advanced methods can provide deeper insights. chemijournal.commdpi.comnih.gov

Future research should include:

Solid-State NMR Spectroscopy: This technique can provide valuable information about the structure and dynamics of the compound in the solid state, complementing data from single-crystal X-ray diffraction.

Advanced Mass Spectrometry Techniques: Methods such as ion mobility-mass spectrometry can provide information on the three-dimensional shape of the molecule in the gas phase.

Single-Crystal X-ray Diffraction of Derivatives: While obtaining suitable crystals of the parent aldehyde might be challenging, the synthesis and crystallographic analysis of its derivatives (e.g., imines, oximes) can provide precise bond lengths and angles, offering insights into the electronic effects of the substituents. mdpi.com

In-depth Photophysical Studies: A detailed investigation of the absorption, fluorescence, and phosphorescence properties of 6-Fluoro-7-methylquinoline-2-carbaldehyde and its derivatives is warranted. eco-vector.com Understanding its excited-state behavior is essential for its potential application in sensors and optoelectronic materials.

Below is a table summarizing the types of advanced spectroscopic and structural investigations that could be pursued.

| Investigation Technique | Information Gained | Potential Impact |

| Solid-State NMR | Conformation and packing in the solid state | Understanding intermolecular interactions and polymorphism |

| Ion Mobility-Mass Spectrometry | Gas-phase conformation and shape | Correlating structure with properties in the absence of solvent |

| Single-Crystal X-ray Diffraction | Precise bond lengths, angles, and crystal packing | Elucidating substituent effects on molecular geometry |

| Time-Resolved Spectroscopy | Excited-state dynamics and lifetimes | Designing efficient fluorescent probes and materials |

Expanded Applications in Functional Materials and Chemical Biology

The unique combination of a fluorinated quinoline core and a reactive aldehyde group makes 6-Fluoro-7-methylquinoline-2-carbaldehyde a promising building block for new functional materials and chemical biology tools. mdpi.comecorfan.org

Potential future applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The quinoline moiety is known to be a good electron-transporting and emitting material. The introduction of the fluorine atom can enhance electron injection and transport properties, making derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde interesting candidates for new OLED materials.

Chemosensors: The aldehyde group can be readily converted into a variety of Schiff bases or other derivatives that can act as selective and sensitive chemosensors for metal ions or other analytes. eco-vector.com The fluorescence properties of the quinoline core could be modulated upon binding, leading to a detectable signal.

Bioimaging Probes: By conjugating 6-Fluoro-7-methylquinoline-2-carbaldehyde with biomolecules or targeting ligands, it may be possible to develop fluorescent probes for imaging specific cellular components or processes. The fluorine atom can also be useful for ¹⁹F MRI applications.

Antimicrobial and Anticancer Agents: Quinolines are a well-established class of pharmacophores with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The specific substitution pattern of 6-Fluoro-7-methylquinoline-2-carbaldehyde could lead to novel derivatives with enhanced potency and selectivity. nih.gov

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and development of new molecules and materials. researchgate.netnih.gov

Future research on 6-Fluoro-7-methylquinoline-2-carbaldehyde should leverage this interdisciplinary approach:

Predictive Modeling of Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the selectivity of synthetic transformations, guiding the design of more efficient synthetic routes. researchgate.net

Rational Design of Functional Materials: Computational screening of virtual libraries of derivatives of 6-Fluoro-7-methylquinoline-2-carbaldehyde can help identify candidates with optimal electronic and photophysical properties for specific applications, such as OLEDs or sensors.

Understanding Structure-Activity Relationships (SAR): Molecular docking and molecular dynamics simulations can be used to predict the binding of derivatives to biological targets, aiding in the rational design of more potent and selective therapeutic agents. nih.gov

Interpretation of Spectroscopic Data: Computational calculations of NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can assist in the interpretation of experimental data and provide a more complete picture of the molecule's properties. mdpi.com

The table below outlines potential interdisciplinary research areas.

| Research Area | Computational Approach | Experimental Validation |

| Synthesis Optimization | DFT modeling of reaction pathways | High-throughput screening of reaction conditions |

| Materials Design | Virtual screening of electronic properties | Synthesis and characterization of promising candidates |

| Drug Discovery | Molecular docking and SAR studies | In vitro and in vivo biological evaluation |

| Spectroscopic Analysis | Calculation of spectroscopic parameters | Advanced spectroscopic characterization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoro-7-methylquinoline-2-carbaldehyde, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors. For example, analogous quinoline derivatives (e.g., 6-Chloro-7-fluoroquinoline-2-carboxylic acid) are synthesized using o-amino acetophenone derivatives and enolisable ketones, catalyzed by molecular iodine in ethanol under reflux conditions . For 6-Fluoro-7-methylquinoline-2-carbaldehyde, fluorination at position 6 and methyl substitution at position 7 would require tailored precursors (e.g., fluorinated benzaldehyde derivatives) and controlled nitration or alkylation steps. Key parameters include temperature (60–80°C), solvent polarity, and catalyst loading to avoid side reactions like over-fluorination or demethylation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Fluoro-7-methylquinoline-2-carbaldehyde?

- Methodological Answer :

- NMR : H and C NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine-induced deshielding effects on adjacent carbons. F NMR is critical for verifying fluorine substitution .

- IR : A strong absorption band near 1700 cm confirms the aldehyde group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]) and fragmentation patterns, distinguishing it from analogs like 6-Fluoroquinoline-2-carboxaldehyde (CHFNO, m/z 175.05) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and quantifies byproducts such as unreacted intermediates .

Q. How does the electronic effect of fluorine at position 6 influence the reactivity of the aldehyde group in this compound?

- Methodological Answer : The electron-withdrawing fluorine atom at position 6 increases the electrophilicity of the aldehyde group at position 2, enhancing its reactivity in nucleophilic additions (e.g., condensation with amines to form Schiff bases). Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals (FMOs) . Experimentally, kinetic studies of reactions like aldol condensation can compare rates with non-fluorinated analogs to validate computational predictions.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing competing side reactions (e.g., demethylation or oxidation)?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., iodine vs. Lewis acids). For example, iodine in ethanol at 70°C was optimal for analogous quinoline syntheses, achieving >80% yield .

- In-situ Monitoring : Techniques like ReactIR or HPLC tracking can detect intermediates (e.g., quinoline-2-carboxylic acid derivatives) and adjust conditions dynamically .

- Controlled Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the aldehyde group to carboxylic acid .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated quinolines in enzyme inhibition studies?

- Methodological Answer :

- Comparative SAR Analysis : Compare 6-Fluoro-7-methylquinoline-2-carbaldehyde with analogs (e.g., 7-Fluoro-8-nitroquinoline-2-carboxylic acid) to isolate the effects of methyl vs. nitro groups or aldehyde vs. carboxylic acid moieties .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., DNA gyrase) to identify binding interactions disrupted by steric effects from the methyl group .

- Mutagenesis Studies : Engineer enzyme variants to test whether fluorine’s electronic effects or methyl’s steric effects dominate inhibition.

Q. How can researchers evaluate the biological activity of 6-Fluoro-7-methylquinoline-2-carbaldehyde, and what mechanisms are plausible for its interaction with cellular targets?

- Methodological Answer :

- In vitro Assays : Screen against bacterial strains (e.g., E. coli TOP10) or cancer cell lines (e.g., HeLa) using MIC (Minimum Inhibitory Concentration) or MTT assays. Compare results with ciprofloxacin derivatives to assess antibiotic potential .

- Mechanistic Probes : Use fluorescence polarization to study DNA intercalation or thermal shift assays to measure protein stabilization upon binding .

- Metabolomics : Track cellular metabolite changes (e.g., ATP depletion) via LC-MS to infer target pathways like oxidative phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.